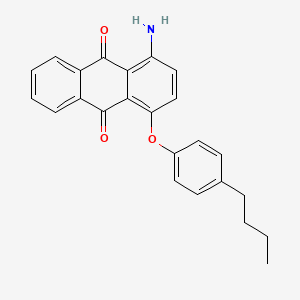
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is an organic compound that belongs to the triazine family. It is known for its role in activating carboxylic acids, particularly in the synthesis of amides. This compound is widely used in organic chemistry due to its efficiency and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The process involves the formation of a quaternary ammonium chloride salt, which is then converted into the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide primarily undergoes substitution reactions. It is commonly used as a condensing agent for the formation of amides, esters, and anhydrides from carboxylic acids .
Common Reagents and Conditions
Amide Formation: The compound reacts with carboxylic acids and amines in the presence of THF to form amides.
Esterification: It reacts with carboxylic acids and alcohols in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol to form esters.
Anhydride Formation: It can also be used to synthesize anhydrides from carboxylic acids.
Major Products Formed
The major products formed from these reactions include amides, esters, and anhydrides, depending on the reactants used.
Applications De Recherche Scientifique
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of amides, esters, and anhydrides.
Biology: It is used in peptide synthesis and the modification of biomolecules.
Medicine: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of amides, esters, or other carboxylic derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications.
Uniqueness
This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to perform under mild reaction conditions and its compatibility with a wide range of reactants make it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C7H11N5O3 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
N'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-4(8)12-15-7-10-5(13-2)9-6(11-7)14-3/h1-3H3,(H2,8,12) |
Clé InChI |
LSVLHGJAPWWBMN-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\OC1=NC(=NC(=N1)OC)OC)/N |
SMILES canonique |
CC(=NOC1=NC(=NC(=N1)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)

![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)




![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)




![N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13127714.png)
